KRH-1636 Exhibits 5.2-Fold Higher CXCR4 Binding Affinity Than AMD3100
In a direct head-to-head radioligand binding assay using [125I]SDF-1α on MT-4 cells expressing CXCR4, KRH-1636 demonstrated an IC50 of 0.013 μM, whereas the prototypical CXCR4 antagonist AMD3100 exhibited an IC50 of 0.068 μM under identical conditions [1]. This 5.2-fold greater binding affinity indicates that KRH-1636 more potently displaces the endogenous ligand SDF-1α from CXCR4, which may translate to more efficient blockade of CXCR4-mediated signaling at lower compound concentrations.
| Evidence Dimension | CXCR4 binding affinity (displacement of [125I]SDF-1α) |
|---|---|
| Target Compound Data | IC50 = 0.013 μM (13 nM) |
| Comparator Or Baseline | AMD3100: IC50 = 0.068 μM (68 nM) |
| Quantified Difference | 5.2-fold higher affinity for KRH-1636 |
| Conditions | MT-4 cells endogenously expressing CXCR4; [125I]SDF-1α radioligand binding assay |
Why This Matters
Higher binding affinity may enable lower compound usage in receptor occupancy experiments, reducing experimental cost and minimizing potential off-target effects at high concentrations.
- [1] Ichiyama K, Yokoyama-Kumakura S, Tanaka Y, Tanaka R, Hirose K, Bannai K, Edamatsu T, Yanaka M, Niitani Y, Miyano-Kurosaki N, Takaku H, Koyanagi Y, Yamamoto N. A duodenally absorbable CXC chemokine receptor 4 antagonist, KRH-1636, exhibits a potent and selective anti-HIV-1 activity. Proc Natl Acad Sci U S A. 2003 Apr 1;100(7):4185-90. doi: 10.1073/pnas.0630420100. PMID: 12642669. View Source
